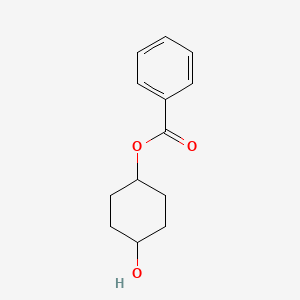

4-Hydroxycyclohexyl benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxycyclohexyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXMWBSIGLFCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285560 | |

| Record name | 4-hydroxycyclohexyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6308-92-5 | |

| Record name | 6308-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxycyclohexyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Hydroxycyclohexyl Benzoate

Esterification Reaction Pathways

Esterification represents a fundamental approach to the synthesis of 4-Hydroxycyclohexyl benzoate (B1203000), involving the formation of the ester linkage between a benzoic acid moiety and a 1,4-cyclohexanediol (B33098) backbone. This can be accomplished through direct esterification, transesterification, or acylation reactions.

Direct Esterification Approaches

Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of benzoic acid with 1,4-cyclohexanediol in the presence of an acid catalyst. studylib.netmasterorganicchemistry.comorganic-chemistry.org This equilibrium-driven process typically requires shifting the equilibrium towards the product side to achieve high yields. studylib.netmasterorganicchemistry.com This is often accomplished by using an excess of one of the reactants, typically the more cost-effective one, or by the removal of water as it is formed, for instance, through azeotropic distillation. organic-chemistry.org

Commonly employed acid catalysts for this reaction include strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). researchgate.nettcu.edu The mechanism involves the protonation of the carbonyl oxygen of benzoic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 1,4-cyclohexanediol. masterorganicchemistry.com

While specific yields for the direct esterification of benzoic acid with 1,4-cyclohexanediol are not extensively documented in readily available literature, analogous reactions provide insight into the expected efficiency. For instance, the esterification of benzoic acid with various alcohols can achieve high conversions, often exceeding 80-90% under optimized conditions. proquest.com A patent discloses a method for producing benzoic acid and dihydric alcohol esters, such as triethylene glycol, using p-toluene sulfonic acid as a catalyst at temperatures ranging from 170-210°C. researchgate.net Another patented method for the synthesis of diethylene glycol dibenzoate utilizes a catalyst system comprising titanium (IV) isoproxide and a solid titanium compound at temperatures of 190-210°C. researchgate.net

Table 1: Catalysts and Conditions for Direct Esterification of Benzoic Acid with Alcohols

| Alcohol | Catalyst | Temperature (°C) | Yield (%) |

| Ethanol | Deep eutectic solvent | 75 | 88.3 |

| Butanol | Deep eutectic solvent | 75 | 87.8 |

| Hexanol | Deep eutectic solvent | 75 | 67.5 |

| Triethylene glycol | p-Toluenesulfonic acid | 170-210 | High |

| Diethylene glycol | Titanium (IV) isoproxide | 190-210 | High |

This table presents data from analogous reactions to illustrate typical conditions and yields for direct esterification.

Transesterification Protocols

Transesterification offers an alternative route to 4-Hydroxycyclohexyl benzoate, involving the reaction of a benzoate ester, such as methyl benzoate, with 1,4-cyclohexanediol in the presence of a suitable catalyst. This method can be advantageous as it may proceed under milder conditions compared to direct esterification.

A variety of catalysts can be employed for transesterification, including metal oxides and titanate compounds. Research has demonstrated the efficacy of a praseodymium oxide (PrO₂) nanoparticle catalyst for the transesterification of methyl benzoate with various alcohols, including cyclohexanol (B46403). scribd.com In this study, the reaction of methyl benzoate with cyclohexanol proceeded to a yield exceeding 90%, although it required a longer reaction time at 150°C due to the alcohol's boiling point. scribd.com Another study highlights the use of titanate catalysts for the transesterification of ethyl benzoate. researchgate.net

The general procedure involves heating a mixture of the benzoate ester, 1,4-cyclohexanediol, and the catalyst. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the catalyst is typically removed by filtration, and the product is purified. researchgate.net

Table 2: Transesterification of Methyl Benzoate with Alcohols using PrO₂ Nanoparticle Catalyst

| Alcohol | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl (B1604629) alcohol | 200 | 6 | 95 |

| 1-Hexanol | 150 | - | >90 |

| Cyclohexanol | 150 | - | >90 |

This table is based on data for the transesterification of methyl benzoate with various alcohols, including the structurally related cyclohexanol. scribd.com

Acylation of Hydroxycyclohexyl Moieties

Acylation of the hydroxyl groups of 1,4-cyclohexanediol with a benzoylating agent, such as benzoyl chloride or benzoic anhydride (B1165640), provides a direct and often high-yielding route to this compound. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride byproduct formed during the reaction and can also act as a nucleophilic catalyst. scripps.edu

The reaction generally involves the dropwise addition of the benzoylating agent to a solution of 1,4-cyclohexanediol in a suitable solvent containing the base. The high reactivity of acyl halides often allows these reactions to proceed at or below room temperature. While specific literature on the acylation of 1,4-cyclohexanediol with benzoyl chloride is not abundant, the acylation of other alcohols and phenols is a well-established and efficient transformation. For instance, the acylation of anisole (B1667542) with benzoyl chloride over zeolite catalysts has been reported to proceed with high conversion and selectivity. tcu.edu

Reduction-Based Syntheses

An alternative synthetic strategy involves the preparation of a precursor molecule, 4-oxocyclohexyl benzoate, followed by the reduction of the ketone functionality to the desired hydroxyl group. This approach allows for the potential to control the stereochemistry of the final product.

Reduction of 4-Oxocyclohexyl Benzoate Derivatives

The reduction of the ketone group in 4-oxocyclohexyl benzoate to a secondary alcohol can be achieved using a variety of reducing agents. A key advantage of this method is the chemoselectivity offered by certain reagents. For example, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will selectively reduce aldehydes and ketones in the presence of less reactive functional groups such as esters. tamu.edu This chemoselectivity is crucial for the synthesis of this compound from its keto-ester precursor, as the benzoate ester group remains intact during the reduction of the cyclohexanone (B45756) ring. tamu.edu

The reaction is typically carried out by dissolving 4-oxocyclohexyl benzoate in a suitable protic solvent, such as methanol (B129727) or ethanol, and then adding the reducing agent. The reaction mixture is stirred for a period of time, followed by an acidic workup to protonate the resulting alkoxide and yield the final alcohol product. tamu.edu

Stereoselective Reduction Techniques

The reduction of 4-oxocyclohexyl benzoate introduces a stereocenter at the C-4 position of the cyclohexane (B81311) ring, leading to the formation of both cis and trans diastereomers. The stereochemical outcome of the reduction is significantly influenced by the steric bulk of the hydride reagent. tamu.edu

In the case of substituted cyclohexanones, the approach of the hydride can occur from either the axial or equatorial face of the carbonyl group. Smaller, less sterically hindered reducing agents, such as sodium borohydride (NaBH₄), tend to attack from the axial direction, resulting in the formation of the equatorial alcohol, which corresponds to the trans-isomer of this compound, as the major product. tamu.edu

Conversely, bulkier and more sterically demanding reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), favor attack from the less hindered equatorial face. This leads to the formation of the axial alcohol, corresponding to the cis-isomer of this compound, as the predominant product. tamu.edu

Another approach to stereoselective reduction is the Meerwein–Ponndorf–Verley (MPV) reaction. The use of a Zr-containing metal-organic framework, MOF-808, as a heterogeneous catalyst in the MPV reduction of substituted cyclohexanones has been shown to be highly diastereoselective. For 2-phenyl cyclohexanone, this method leads to the selective formation of the cis-alcohol with up to 94% selectivity. proquest.com Catalytic hydrogenation over platinum-based catalysts, such as platinum oxide, can also influence the stereochemical outcome of the reduction of cyclohexanones. matthey.comrsc.orgamanote.com

Table 3: Stereoselective Reduction of Substituted Cyclohexanones

| Substrate | Reducing Agent/Catalyst | Major Product Isomer | Diastereomeric Ratio/Selectivity |

| 4-tert-butylcyclohexanone | NaBH₄ | trans (equatorial-OH) | - |

| 4-tert-butylcyclohexanone | L-Selectride | cis (axial-OH) | - |

| 2-phenylcyclohexanone | MOF-808 (MPV reduction) | cis | up to 94% selectivity |

This table illustrates the principles of stereoselective reduction using analogous substituted cyclohexanone systems. The cis/trans nomenclature for this compound corresponds to the relative positions of the hydroxyl and benzoate groups.

Multi-Step Synthetic Sequences from Precursors

The synthesis of this compound is inherently a multi-step process, starting from fundamental chemical building blocks. The most common and direct precursors are a benzoic acid derivative and 1,4-cyclohexanediol. The key challenge in this synthesis is to achieve mono-esterification, as 1,4-cyclohexanediol possesses two hydroxyl groups, making the formation of a di-ester, 1,4-cyclohexanediyl dibenzoate, a possible byproduct.

One of the most prevalent methods for synthesizing esters is the Fischer-Speier esterification . This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In the context of this compound, this would involve the reaction of benzoic acid with an excess of 1,4-cyclohexanediol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The use of an excess of the diol helps to favor the formation of the mono-ester over the di-ester. The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct of the reaction, is typically removed using a Dean-Stark apparatus.

A plausible multi-step synthetic sequence is outlined below:

Step 1: Fischer-Speier Esterification

Reactants: Benzoic acid and 1,4-Cyclohexanediol

Catalyst: Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

Solvent: Toluene or another suitable solvent to facilitate azeotropic removal of water.

Reaction: The protonated carbonyl group of benzoic acid is attacked by one of the hydroxyl groups of 1,4-cyclohexanediol, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation yields the desired this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |

| Benzoic Acid | 1,4-Cyclohexanediol | H₂SO₄ or TsOH | This compound | Water |

Step 2: Purification

The reaction mixture would contain the desired mono-ester, unreacted starting materials, the di-ester byproduct, and the acid catalyst.

The purification process typically involves neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), followed by extraction with an organic solvent.

Techniques like column chromatography are then employed to separate the this compound from the di-ester and other impurities.

Another common strategy involves the use of a more reactive benzoic acid derivative, such as benzoyl chloride . This method, often referred to as the Schotten-Baumann reaction when performed in the presence of a base, is generally faster and not reversible.

Step 1: Acylation with Benzoyl Chloride

Reactants: Benzoyl chloride and 1,4-Cyclohexanediol

Base: A base like pyridine or triethylamine is used to neutralize the hydrochloric acid (HCl) byproduct.

Solvent: A non-protic solvent such as dichloromethane (B109758) (DCM) or diethyl ether.

Reaction: The highly electrophilic carbonyl carbon of benzoyl chloride is readily attacked by the hydroxyl group of 1,4-cyclohexanediol. The use of a stoichiometric amount of 1,4-cyclohexanediol or a slight excess of the diol can help to control the formation of the mono-ester.

| Reactant 1 | Reactant 2 | Base | Product | Byproduct |

| Benzoyl Chloride | 1,4-Cyclohexanediol | Pyridine or Triethylamine | This compound | Pyridinium (B92312) hydrochloride or Triethylammonium chloride |

Step 2: Work-up and Purification

The reaction mixture is typically washed with dilute acid to remove the excess base, followed by a wash with a basic solution to remove any unreacted benzoyl chloride.

The organic layer is then dried and the solvent is removed.

Purification is achieved through recrystallization or column chromatography.

Transesterification presents another viable synthetic route. This process involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst. For the synthesis of this compound, a simple benzoate ester, such as methyl benzoate, can be reacted with 1,4-cyclohexanediol.

Step 1: Transesterification

Reactants: Methyl benzoate and 1,4-Cyclohexanediol

Catalyst: An acid catalyst (e.g., H₂SO₄) or a base catalyst (e.g., sodium methoxide).

Reaction: The reaction involves the exchange of the alcohol moiety of the ester. To drive the reaction forward, the lower-boiling alcohol byproduct (methanol in this case) is typically removed by distillation.

| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |

| Methyl Benzoate | 1,4-Cyclohexanediol | Acid or Base | This compound | Methanol |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as the choice of solvents, energy consumption, and waste generation.

Solvent-Free Reaction Environments

Performing the synthesis of this compound under solvent-free conditions is a key green chemistry approach. This eliminates the need for volatile organic compounds (VOCs) which are often hazardous and contribute to air pollution.

In the context of Fischer-Speier esterification, a solvent-free reaction could be envisioned by heating a mixture of benzoic acid and an excess of 1,4-cyclohexanediol with a solid acid catalyst. The excess diol can act as a solvent. The water produced can be removed by applying a vacuum. Supported iron oxide nanoparticles have been shown to be effective and recoverable catalysts for solvent-free esterifications of carboxylic acids. mdpi.com Mechanically induced solvent-free esterification at room temperature using ball-milling is another innovative approach that could be explored. nih.gov

Application of Green Solvents (e.g., Water, Ionic Liquids, Supercritical Fluids)

When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign alternatives to traditional organic solvents.

Water: While not a typical solvent for esterification due to the reverse reaction (hydrolysis), in some specialized catalytic systems, reactions can be performed in water.

Ionic Liquids (ILs): These are salts that are liquid at or near room temperature and have negligible vapor pressure. They can act as both solvents and catalysts. For the synthesis of this compound, a Brønsted acidic ionic liquid could catalyze the esterification of benzoic acid with 1,4-cyclohexanediol. ajast.net The non-volatile nature of ILs makes them easier to contain and recycle. Dicationic ionic liquids have also been shown to be rapid and efficient catalysts for esterification. researchgate.netnih.gov

Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent. mrforum.com It is non-toxic, non-flammable, and its solvating power can be tuned by changing the temperature and pressure. The esterification of benzoic acid with 1,4-cyclohexanediol could potentially be carried out in scCO₂, and the product can be easily separated by depressurizing the system, which allows the CO₂ to be recycled. mdpi.comthepharmajournal.com

| Green Solvent | Potential Application in Synthesis | Advantages |

| Water | Specialized catalytic systems | Non-toxic, abundant, safe |

| Ionic Liquids | Solvent and catalyst for esterification | Low volatility, recyclable, tunable properties |

| Supercritical CO₂ | Reaction medium for esterification | Non-toxic, non-flammable, tunable solvating power, easy product separation |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) is a green technology that can significantly accelerate chemical reactions, often leading to higher yields and purer products in shorter reaction times. sciepub.com The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating.

The esterification of benzoic acid and 1,4-cyclohexanediol could be efficiently carried out in a microwave reactor. This would likely reduce the reaction time from hours to minutes compared to conventional heating methods. tandfonline.comed.gov This reduction in reaction time also leads to significant energy savings. Microwave-assisted enzymatic esterification is another green approach that could be explored for this synthesis. acs.org

Maximizing Atom Economy and Minimizing Waste Generation

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

The atom economy for the synthesis of this compound via the reaction of benzoic acid and 1,4-cyclohexanediol can be calculated as follows:

Molecular Formula of Benzoic Acid: C₇H₆O₂

Molecular Weight of Benzoic Acid: 122.12 g/mol

Molecular Formula of 1,4-Cyclohexanediol: C₆H₁₂O₂

Molecular Weight of 1,4-Cyclohexanediol: 116.16 g/mol

Molecular Formula of this compound: C₁₃H₁₆O₃

Molecular Weight of this compound: 220.26 g/mol

Molecular Formula of Water (byproduct): H₂O

Molecular Weight of Water: 18.02 g/mol

The reaction is: C₇H₆O₂ + C₆H₁₂O₂ → C₁₃H₁₆O₃ + H₂O

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

Atom Economy = (220.26 g/mol / (122.12 g/mol + 116.16 g/mol )) x 100%

Atom Economy = (220.26 / 238.28) x 100% ≈ 92.4%

This high atom economy indicates that the direct esterification of benzoic acid with 1,4-cyclohexanediol is an efficient process in terms of incorporating reactant atoms into the final product. The only byproduct is water, which is environmentally benign.

In contrast, the synthesis using benzoyl chloride has a lower atom economy due to the formation of a salt byproduct (e.g., pyridinium hydrochloride). Minimizing waste also involves the use of catalytic reagents instead of stoichiometric ones and recycling of solvents and catalysts wherever possible.

Chemical Reactivity and Transformation Studies of 4 Hydroxycyclohexyl Benzoate

Hydrolysis Kinetics and Mechanistic Analysis

The hydrolysis of 4-Hydroxycyclohexyl benzoate (B1203000), which results in the cleavage of the ester bond to yield 4-hydroxycyclohexanol and benzoic acid, can be catalyzed by either acid or base. The kinetics and mechanisms of these processes are influenced by factors such as the catalyst, temperature, and solvent system.

The acid-catalyzed hydrolysis of esters like 4-Hydroxycyclohexyl benzoate typically proceeds through mechanisms involving protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. For most esters with primary and secondary alcohol moieties, the reaction follows the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This involves a nucleophilic attack by water on the protonated ester, forming a tetrahedral intermediate, followed by the elimination of the alcohol.

Alternatively, for esters with alcohol groups that can form stable carbocations, the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism may occur, particularly in strongly acidic and non-aqueous conditions. In this pathway, the protonated ester undergoes cleavage to form a carboxylic acid and a carbocation, which is then captured by water. Given that the secondary cyclohexyl carbocation has moderate stability, the AAC2 mechanism is generally expected to be the predominant pathway for this compound under typical aqueous acidic conditions.

Kinetic studies on related alkyl benzoates provide insight into the expected reactivity. The rate of hydrolysis is influenced by the steric and electronic properties of the alcohol and acyl groups.

Table 1: Illustrative Rate Constants for Acid-Catalyzed Hydrolysis of Various Esters in Water at 25°C

This table presents data for analogous compounds to illustrate general reactivity trends in the absence of specific data for this compound.

| Ester | Rate Constant (k, M⁻¹s⁻¹) |

| Ethyl Acetate (B1210297) | 9.6 x 10⁻⁵ |

| Isopropyl Acetate | 2.6 x 10⁻⁵ |

| Methyl Benzoate | 1.2 x 10⁻⁵ |

| Ethyl Benzoate | 8.0 x 10⁻⁶ |

Data is compiled from various sources for illustrative purposes.

The rate of base-catalyzed hydrolysis is sensitive to the structure of the ester. Steric hindrance around the carbonyl group can slow the reaction. Studies on cyclohexyl acetate have shown that the stereochemistry of the ester (axial vs. equatorial) can influence the hydrolysis rate, with equatorial esters generally reacting faster due to reduced steric hindrance. rsc.org

Table 2: Second-Order Rate Constants for Base-Catalyzed Hydrolysis of Cyclohexyl and Benzoate Esters

This table includes data from related compounds to provide a comparative context for the reactivity of this compound.

| Ester | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| Cyclohexyl Acetate | 70% Acetone-Water | 25 | 0.011 |

| Methyl Benzoate | 80% Methanol-Water | 25 | 0.025 |

| Ethyl Benzoate | 60% Ethanol-Water | 25 | 0.018 |

| Phenyl Benzoate | 50% Dioxane-Water | 25 | 0.032 |

Data is compiled from various sources for illustrative purposes.

For acid-catalyzed hydrolysis (AAC2), the effect of the solvent is also significant. The transition state involves a greater dispersal of positive charge compared to the protonated ester. Consequently, an increase in solvent polarity can have a less pronounced effect or even slightly decrease the reaction rate, depending on the specific solvent system and the ester's structure.

Oxidation Reactions of the Cyclohexyl Hydroxyl Group

The secondary hydroxyl group on the cyclohexane (B81311) ring of this compound can be oxidized to a ketone, yielding 4-(benzoyloxy)cyclohexan-1-one. This transformation requires the use of an oxidizing agent that is selective for alcohols and does not affect the benzoate ester or the aromatic ring. A variety of reagents are available for the oxidation of secondary alcohols. researchgate.net

Common oxidizing agents that can be employed for this purpose include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) in anhydrous solvents like dichloromethane (B109758). chemistrysteps.com These reagents are known for their ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, with minimal over-oxidation. Other modern and milder methods include the use of Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). chemistrysteps.com These methods are often preferred due to their high yields, mild reaction conditions, and compatibility with a wide range of functional groups.

Table 3: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

This table provides a summary of general methods applicable to the oxidation of the hydroxyl group in this compound.

| Reagent/Method | Typical Solvent | Key Features |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Mild, selective for aldehydes/ketones |

| Pyridinium Dichromate (PDC) | Dichloromethane, DMF | Similar to PCC, less acidic |

| Dess-Martin Periodinane (DMP) | Dichloromethane | High yields, neutral conditions |

| Swern Oxidation | Dichloromethane | Mild, requires low temperatures |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Strong oxidant, may affect other groups |

Derivatization Chemistry at the Hydroxyl Moiety

The hydroxyl group of this compound serves as a key site for derivatization, allowing for the synthesis of a variety of related compounds. These reactions typically involve the conversion of the hydroxyl group into other functional groups such as ethers, other esters, or silyl (B83357) ethers.

Esterification of the hydroxyl group with a different acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) would yield a diester. For example, reaction with acetyl chloride would produce 4-acetoxycyclohexyl benzoate. This type of derivatization is often used to modify the physical properties of the molecule or for analytical purposes, such as in chromatography. researchgate.net

Etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide.

Silylation is another common derivatization method, where the hydroxyl group is converted to a silyl ether by reacting with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole (B134444) or triethylamine (B128534). Silyl ethers are often used as protecting groups in multi-step syntheses due to their stability under various conditions and their ease of removal.

Table 4: Examples of Derivatization Reactions at the Hydroxyl Group

This table illustrates potential derivatization reactions for the hydroxyl group of this compound.

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Acetyl chloride, Pyridine | Acetate Ester |

| Etherification | 1. Sodium hydride2. Methyl iodide | Methyl Ether |

| Silylation | Trimethylsilyl chloride, Imidazole | Trimethylsilyl Ether |

| Urethane Formation | Phenyl isocyanate | Phenylurethane |

Reactions Involving the Benzoate Ester Linkage

Besides hydrolysis, the benzoate ester linkage in this compound can undergo other transformations, most notably transesterification. This reaction involves the exchange of the alcohol moiety of the ester with another alcohol, catalyzed by either an acid or a base.

In an acid-catalyzed transesterification, the ester is treated with a large excess of another alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride. The equilibrium is driven towards the new ester by the high concentration of the reacting alcohol.

Base-catalyzed transesterification is typically carried out using an alkoxide of the alcohol to be introduced. For instance, reacting this compound with sodium methoxide (B1231860) in methanol would lead to the formation of methyl benzoate and 4-hydroxycyclohexanol. This process is also an equilibrium, but can be driven to completion by removing one of the products. Transesterification is a widely used industrial process, for example, in the production of biodiesel. nih.gov

The ester linkage can also be cleaved reductively using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would reduce the ester to two alcohol components, yielding benzoic alcohol and 4-hydroxycyclohexanol.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental class of reactions for esters like this compound. masterorganicchemistry.com These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxy group (4-hydroxycyclohexyloxy group) as a leaving group and forming a new carbonyl compound. libretexts.orgyoutube.com The reactivity of the ester is influenced by the stability of the leaving group; in this case, the 4-hydroxycyclohexanolate anion. youtube.com Two of the most common nucleophilic acyl substitution pathways for esters are hydrolysis and reduction.

Hydrolysis:

Ester hydrolysis is the cleavage of the ester bond by reaction with water, which can be promoted by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis : When heated with water in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl), this compound will hydrolyze to yield benzoic acid and 4-hydroxycyclohexanol. chemguide.co.uklibretexts.org The reaction is reversible, and to drive it to completion, an excess of water is typically used. chemguide.co.uklibretexts.org The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon. libretexts.orgyoutube.com Following a series of proton transfers, the 4-hydroxycyclohexanol moiety is eliminated as the leaving group, and subsequent deprotonation of the reformed carbonyl yields benzoic acid. libretexts.orgyoutube.com

Base-Promoted Hydrolysis (Saponification) : This pathway involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.org The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt (sodium benzoate), which is resistant to further nucleophilic attack. libretexts.org The nucleophile in this reaction is the hydroxide ion (OH⁻), which attacks the carbonyl carbon to form the tetrahedral intermediate. libretexts.org The intermediate then collapses, expelling the 4-hydroxycyclohexanolate anion. A final, rapid acid-base reaction occurs where the alkoxide deprotonates the newly formed benzoic acid. libretexts.org This process is also known as saponification. libretexts.org

| Reaction Type | Reagents | Products | Key Features |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalyst), Heat | Benzoic acid + 4-Hydroxycyclohexanol | Reversible reaction. chemguide.co.uk |

| Base-Promoted Hydrolysis (Saponification) | NaOH(aq), Heat | Sodium benzoate + 4-Hydroxycyclohexanol | Irreversible reaction. libretexts.org |

Reduction:

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction of this compound with LiAlH₄ would result in the cleavage of the ester, producing two alcohol products: benzyl (B1604629) alcohol and 4-hydroxycyclohexanol. The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org A hydride ion (H⁻) from LiAlH₄ first attacks the carbonyl carbon, leading to a tetrahedral intermediate which then expels the 4-hydroxycyclohexyloxy group to form an aldehyde intermediate. libretexts.orglibretexts.org This aldehyde is immediately reduced by another hydride ion in a nucleophilic addition reaction to yield, after protonation in a workup step, benzyl alcohol. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution on the Benzoate Ring

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The benzoate portion of this compound contains an aromatic ring that can undergo such reactions. The ester group (-COOR) attached to the ring acts as a deactivating group and a meta-director. rsc.org The carbonyl group withdraws electron density from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. rsc.orgmsu.edu Substitution occurs predominantly at the meta (3-) position because the resonance structures of the cationic intermediate (the arenium ion) show that the positive charge is destabilized when the attack is at the ortho or para positions. rsc.org

A representative example of this reactivity is the nitration of a simple benzoate ester, such as methyl benzoate, which serves as a good model for the benzoate framework of the target molecule.

Nitration:

Nitration is achieved by treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). aiinmr.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com The aromatic π electrons of the benzoate ring then attack the nitronium ion in the rate-determining step, forming a resonance-stabilized carbocation intermediate. msu.edumasterorganicchemistry.com A base (like HSO₄⁻ or H₂O) in the mixture then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product. aiinmr.commasterorganicchemistry.com For this compound, this reaction would yield 4-hydroxycyclohexyl 3-nitrobenzoate.

| Reaction | Reagents | Electrophile | Major Product | Product Distribution (based on model compounds) |

|---|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | 4-Hydroxycyclohexyl 3-nitrobenzoate | meta: 60-70%, ortho: 30-40%, para: 0-2% (for nitration of chlorobenzene) libretexts.org |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | Bromonium ion (Br⁺) | 4-Hydroxycyclohexyl 3-bromobenzoate | meta: 55-65%, ortho: 35-45%, para: 0-4% (for nitration of bromobenzene) libretexts.org |

Other electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and Friedel-Crafts reactions, would follow a similar pattern, with the electrophile preferentially adding to the meta position of the benzoate ring. wikipedia.orgmsu.edu

Radical Reactions of the Benzoate Framework

The benzoate framework can participate in reactions involving free radicals, which are highly reactive species with unpaired electrons. evergreensinochem.com These reactions can be initiated by processes like thermal decomposition or photolysis. evergreensinochem.com

Attack on the Aromatic Ring:

Free radicals can attack the aromatic ring of the benzoate ester. evergreensinochem.com For instance, hydroxyl radicals (•OH) can react with the benzoate ring via addition pathways. researchgate.net Theoretical studies on the reaction of hydroxyl radicals with benzoic acid and benzoate show that the reaction proceeds through the formation of pre-reactive complexes, with addition at the meta and para positions being kinetically favored over the ortho position. researchgate.net A similar reaction with this compound would likely lead to the formation of various hydroxylated derivatives. Abstraction of a hydrogen atom from the aromatic ring by a radical is another possible pathway, which would form a new radical on the ring itself. evergreensinochem.com

Formation of Benzoate Radicals:

The benzoate structure can also serve as a source of radicals. Under certain conditions, such as UV irradiation, compounds like sodium benzoate can form reactive benzoate free radicals. researchgate.net Similarly, the thermal decomposition of compounds like benzoyl peroxide is known to generate benzoyloxy (C₆H₅COO•) and phenyl (C₆H₅•) radicals. okstate.edu These highly reactive species can then participate in a variety of subsequent reactions, including polymerization or addition to other molecules. evergreensinochem.comokstate.edu

Furthermore, modern synthetic methods utilize benzoate esters as precursors for generating other radical species. For example, through photocatalysis, the reductive cleavage of benzoate esters can generate unstabilized open-shell species that can be used in C-C bond-forming reactions. researcher.life

| Radical Process | Initiation/Reagents | Description | Potential Products/Intermediates |

|---|---|---|---|

| Radical Addition to Ring | Hydroxyl radicals (•OH) | Addition of a radical to the aromatic π system. researchgate.net | Hydroxylated this compound derivatives. |

| Hydrogen Abstraction from Ring | Free radicals (R•) | A radical removes a hydrogen atom from the aromatic ring. evergreensinochem.com | A radical centered on the aromatic ring. |

| Generation of Benzoate Radicals | UV light, photosensitizers researchgate.net | Formation of a benzoate radical through cleavage. | Benzoyloxy radical (C₆H₅COO•). |

| Photocatalytic Reductive Cleavage | Photocatalyst, light, reducing agent | The benzoate ester acts as a precursor to generate other radical species for synthesis. researcher.life | Alkyl or glycosyl radicals (from the alcohol portion). researcher.life |

Stereochemical Investigations of 4 Hydroxycyclohexyl Benzoate and Its Derivatives

Isomerism and Conformational Analysis of the Cyclohexyl Ring

4-Hydroxycyclohexyl benzoate (B1203000) can exist as two geometric isomers: cis and trans. This isomerism arises from the relative orientation of the hydroxyl and benzoyloxy groups on the cyclohexane (B81311) ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides.

The cyclohexane ring is not planar but adopts a flexible, puckered conformation to relieve ring strain. The most stable and predominant conformation is the chair form. In a substituted cyclohexane, each substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). Through a process known as ring flipping, a chair conformation can interconvert into another chair conformation, causing axial substituents to become equatorial and vice versa.

The relative stability of these conformers is dictated by the steric hindrance experienced by the substituents. Generally, a substituent prefers the equatorial position to minimize steric interactions with other atoms, particularly the 1,3-diaxial interactions. The energetic preference for a substituent to be in the equatorial position is quantified by its A-value (conformational energy). A higher A-value indicates a greater preference for the equatorial position.

In the trans-isomer, the cyclohexane ring can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformation is significantly more stable as it avoids the unfavorable 1,3-diaxial interactions present in the diaxial form. Therefore, trans-4-hydroxycyclohexyl benzoate predominantly exists in the diequatorial conformation.

For the cis-isomer, one substituent must be in an axial position while the other is in an equatorial position. Through ring flipping, the axial and equatorial positions of the two groups are interchanged. The more stable conformer will have the bulkier group (benzoyloxy) in the equatorial position and the smaller group (hydroxyl) in the axial position.

| Isomer | More Stable Conformation | Substituent Positions | Relative Stability |

| trans | Diequatorial | OH (eq), OOCPh (eq) | Most stable isomer |

| cis | Equatorial Benzoyloxy | OH (ax), OOCPh (eq) | Less stable than trans |

Diastereoselective Synthetic Strategies

The controlled synthesis of a specific stereoisomer is a central theme in modern organic chemistry. Diastereoselective synthesis aims to produce one diastereomer in preference to others. For 4-hydroxycyclohexyl benzoate, the primary challenge lies in controlling the relative stereochemistry of the hydroxyl and benzoyloxy groups.

A common and effective strategy for the diastereoselective synthesis of 1,4-disubstituted cyclohexanes involves the stereoselective reduction of a corresponding cyclohexanone (B45756) precursor. In this case, 4-oxocyclohexyl benzoate would be a suitable starting material. The stereochemical outcome of the reduction of the ketone functionality is highly dependent on the steric bulk of the reducing agent.

To selectively synthesize the trans-isomer, which is thermodynamically more stable, a less sterically hindered reducing agent such as sodium borohydride (B1222165) (NaBH₄) is typically employed. The hydride nucleophile can approach the carbonyl carbon from either the axial or equatorial face. Axial attack leads to the formation of the equatorial alcohol (trans product), while equatorial attack results in the axial alcohol (cis product). With a small reducing agent like NaBH₄, the transition state for axial attack is generally lower in energy, leading to a predominance of the trans-isomer.

Conversely, to favor the formation of the less stable cis-isomer, a sterically bulky reducing agent is required. Reagents such as lithium tri-sec-butylborohydride (L-Selectride®) are too large to easily approach from the axial face, which is encumbered by the axial hydrogens at the C-2 and C-6 positions. Therefore, equatorial attack is favored, resulting in the formation of the axial alcohol, the cis-isomer, as the major product.

| Target Isomer | Precursor | Reducing Agent | Key Principle |

| trans-4-Hydroxycyclohexyl benzoate | 4-Oxocyclohexyl benzoate | Sodium Borohydride (NaBH₄) | Axial attack by a small hydride reagent is favored. |

| cis-4-Hydroxycyclohexyl benzoate | 4-Oxocyclohexyl benzoate | L-Selectride® | Equatorial attack by a bulky hydride reagent is sterically preferred. |

Enantioselective Transformations and Chiral Resolution

Since this compound possesses two stereocenters (at C-1 and C-4 of the cyclohexane ring), it can exist as a pair of enantiomers for both the cis and trans isomers. Enantiomers are non-superimposable mirror images of each other and often exhibit different biological activities. Therefore, the separation of these enantiomers, a process known as chiral resolution, is of significant interest.

One powerful method for chiral resolution is through enzymatic catalysis. Lipases are a class of enzymes that can catalyze the enantioselective acylation or hydrolysis of alcohols and esters. For a racemic mixture of this compound, a lipase (B570770) can be used to selectively acylate one enantiomer, leaving the other unreacted. The resulting acylated product and the unreacted alcohol enantiomer can then be separated by conventional chromatographic techniques. The choice of lipase, acyl donor, and reaction conditions are crucial for achieving high enantioselectivity.

Alternatively, if starting with a racemic mixture of an ester derivative, such as 4-acetoxycyclohexyl benzoate, an enzyme like pig liver esterase (PLE) can be employed for enantioselective hydrolysis. PLE will selectively hydrolyze one enantiomer of the ester to the corresponding alcohol, which can then be separated from the unreacted ester enantiomer.

Another widely used technique for the separation of enantiomers is chiral high-performance liquid chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds. nih.gov By passing a solution of racemic this compound through a chiral HPLC column, the two enantiomers will elute at different times, allowing for their separation and quantification. nih.gov

| Technique | Principle | Application to this compound |

| Lipase-catalyzed Kinetic Resolution | Enantioselective acylation of one enantiomer of the alcohol. | Separation of the enantiomers of cis- or trans-4-hydroxycyclohexyl benzoate. |

| Pig Liver Esterase (PLE) catalyzed Hydrolysis | Enantioselective hydrolysis of one enantiomer of an ester derivative. | Resolution of a racemic ester precursor to obtain an enantiopure alcohol. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative separation of the enantiomers of both cis and trans isomers. nih.gov |

Impact of Stereochemistry on Molecular Interactions and Recognition

The distinct three-dimensional structures of the stereoisomers of this compound have a profound influence on their interactions with other molecules and their macroscopic properties. This is particularly evident in the field of liquid crystals and molecular recognition.

Cyclohexyl benzoate derivatives are known to be components of liquid crystalline materials. ias.ac.in Liquid crystals are phases of matter that exhibit properties between those of conventional liquids and solid crystals. The shape and polarity of the constituent molecules are critical for the formation and stability of liquid crystal phases. The trans-isomer of this compound, with its more linear and rigid diequatorial conformation, is more likely to align in an ordered fashion required for liquid crystallinity compared to the bent and more flexible cis-isomer. The specific stereochemistry can influence key properties such as the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) and the viscosity of the material.

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is also highly sensitive to stereochemistry. Host-guest chemistry, which studies the complexation of a "host" molecule with a "guest" molecule, provides a clear example. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common host molecules. The size and shape of the cyclodextrin (B1172386) cavity can allow for the selective binding of one stereoisomer of a guest molecule over another. It is plausible that a cyclodextrin host could differentiate between the cis and trans isomers of this compound, or even between the enantiomers of a particular isomer, based on the better geometric fit and more favorable intermolecular interactions.

| Area of Impact | Influence of Stereochemistry | Example |

| Liquid Crystals | The more linear trans-isomer is expected to favor the formation of ordered liquid crystalline phases. | Differences in phase transition temperatures and viscosity between cis- and trans-4-alkylcyclohexyl benzoates. ias.ac.in |

| Molecular Recognition | The specific 3D shape of each stereoisomer will determine its ability to bind to a host molecule or a biological receptor. | Potential for selective complexation of one stereoisomer of this compound by a cyclodextrin host. |

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Hydroxycyclohexyl benzoate (B1203000), including the stereochemical relationship between the hydroxyl and benzoate groups on the cyclohexane (B81311) ring (cis vs. trans isomers). Analysis of ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton spectrum would show distinct signals for the aromatic protons of the benzoate group and the aliphatic protons of the cyclohexyl ring. The protons ortho to the carbonyl group on the benzene (B151609) ring are expected to appear furthest downfield (around 8.0 ppm), while the meta and para protons will appear at slightly higher fields (7.4-7.6 ppm). The proton on the carbon bearing the benzoate group (H1) and the proton on the carbon with the hydroxyl group (H4) are diagnostic. Their chemical shifts and multiplicities would differ significantly between the cis and trans isomers due to different magnetic environments.

¹³C NMR Spectroscopy: The carbon spectrum provides information on all unique carbon atoms. The carbonyl carbon of the ester is typically found around 166 ppm. The aromatic carbons show signals in the 128-133 ppm range. The carbons of the cyclohexyl ring would appear in the aliphatic region (20-80 ppm), with the carbons directly attached to the oxygen atoms (C1 and C4) being the most deshielded and appearing further downfield.

Predicted NMR Data for 4-Hydroxycyclohexyl benzoate

The following table is based on theoretical values and data from analogous structures.

| ¹H NMR | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Aromatic (ortho) | ~8.05 | Doublet (d) |

| Aromatic (para) | ~7.55 | Triplet (t) |

| Aromatic (meta) | ~7.45 | Triplet (t) |

| Cyclohexyl (CH-O-Bz) | ~5.0 | Multiplet (m) |

| Cyclohexyl (CH-OH) | ~3.7 | Multiplet (m) |

| Cyclohexyl (CH₂) | 1.3 - 2.0 | Multiplet (m) |

| Hydroxyl (OH) | Variable | Singlet (s) |

| ¹³C NMR | Predicted Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~166.5 |

| Aromatic (C-ipso) | ~130.5 |

| Aromatic (C-para) | ~132.8 |

| Aromatic (C-ortho) | ~129.6 |

| Aromatic (C-meta) | ~128.4 |

| Cyclohexyl (C-O-Bz) | ~75 |

| Cyclohexyl (C-OH) | ~70 |

| Cyclohexyl (CH₂) | 25 - 35 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands confirming its key structural features. A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. researchgate.net A very strong, sharp peak around 1720-1700 cm⁻¹ corresponds to the C=O stretching of the ester carbonyl group. researchgate.net The region between 1300-1000 cm⁻¹ will show multiple C-O stretching vibrations from both the ester and the alcohol moieties. Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations typically give strong signals in the Raman spectrum, particularly the ring-breathing mode around 1600 cm⁻¹ and 1000 cm⁻¹. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum.

Characteristic Vibrational Frequencies for this compound

The data in this table is based on typical values for the specified functional groups.

| Functional Group | Vibration Mode | Typical IR Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3400 - 3200 (broad) |

| Ester (C=O) | C=O Stretch | 1720 - 1700 (strong) |

| Aromatic Ring | C=C Stretch | 1600, 1580, 1450 |

| Ester/Alcohol | C-O Stretch | 1300 - 1000 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Cyclohexyl | C-H Stretch | 2950 - 2850 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (molecular formula: C₁₃H₁₆O₂), the calculated molecular weight is approximately 220.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 220.

The fragmentation pattern of benzoate esters is well-understood. pharmacy180.comchemguide.co.uk The most characteristic fragmentation involves the cleavage of the ester bond to form the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often the base peak. pharmacy180.com This cation can further lose a molecule of carbon monoxide (CO) to produce the phenyl cation ([C₆H₅]⁺) at m/z 77. Other significant fragments would arise from the cyclohexyl portion of the molecule, including the loss of water from the molecular ion and various ring cleavages.

Expected Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Identity |

| 220 | [C₁₃H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 123 | [C₇H₇O₂]⁺ | Benzoic acid radical cation |

| 122 | [C₇H₆O₂]⁺ | Benzoic acid ion |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method could provide precise bond lengths, bond angles, and conformational details of this compound, and would unambiguously establish the cis or trans stereochemistry of a specific crystalline sample.

However, a review of publicly available scientific databases indicates that the crystal structure of this compound has not been reported to date. Determination of its crystal structure would require the growth of a suitable single crystal and subsequent analysis by X-ray diffraction.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for separating its stereoisomers.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is a common method for determining the purity of benzoate derivatives. ejpmr.comresearchgate.net A typical system would employ a C18 stationary phase column with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like methanol (B129727) or acetonitrile. The aromatic benzoate moiety allows for sensitive detection using an ultraviolet (UV) detector.

Isomer Separation: this compound exists as cis and trans diastereomers. These isomers have different spatial arrangements and, consequently, different physical properties, which allows for their separation by chromatography. mtc-usa.com RP-HPLC can often separate diastereomers because their different shapes lead to distinct interactions with the stationary phase, resulting in different retention times. nih.gov The separation can be optimized by adjusting the mobile phase composition or by using specialized columns, such as those with phenyl or polar-embedded stationary phases, which offer different selectivities. chromforum.orgwelch-us.com

Typical HPLC Conditions for Analysis

| Parameter | Condition |

| Technique | Reversed-Phase HPLC |

| Stationary Phase | C18 (Octadecylsilane) or Phenyl |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (e.g., at 254 nm) |

| Purpose | Purity assessment and separation of cis/trans isomers |

Mechanistic and Theoretical Computational Studies

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are instrumental in understanding the intricate details of chemical reactions. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure of molecules and map out the energetic landscape of a reaction pathway.

The synthesis of 4-Hydroxycyclohexyl benzoate (B1203000), typically through the esterification of a cyclohexanol (B46403) derivative with a benzoic acid derivative, involves the formation and breaking of chemical bonds. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to identify the transition state structures involved in this process. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed.

Table 1: Hypothetical Energy Profile Data for the Formation of 4-Hydroxycyclohexyl benzoate

| Species | Relative Energy (kcal/mol) |

| Reactants (4-Hydroxycyclohexanol + Benzoic Acid) | 0 |

| Transition State | +25 |

| Products (this compound + Water) | -5 |

Note: The values in this table are illustrative and would need to be determined through specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a powerful concept within quantum chemistry that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net In the context of the synthesis of this compound, FMO theory can predict the most likely sites for nucleophilic and electrophilic attack.

For example, in the reaction between 4-hydroxycyclohexanol and benzoyl chloride, the oxygen atom of the hydroxyl group in 4-hydroxycyclohexanol would be the nucleophile, and its HOMO would be involved in the initial attack. The carbonyl carbon of benzoyl chloride would be the electrophile, and its LUMO would be the orbital that accepts the electrons from the nucleophile. Calculations of the HOMO and LUMO energy levels and their spatial distribution can provide insights into the reactivity and selectivity of the reaction. A smaller HOMO-LUMO gap between the reactants generally indicates a more favorable interaction and a faster reaction.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) |

| 4-Hydroxycyclohexanol | -9.8 | +2.5 |

| Benzoyl Chloride | -10.5 | -1.2 |

Note: These values are for illustrative purposes and would be determined by quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While quantum chemical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. organic-chemistry.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and intermolecular interactions.

For this compound, MD simulations could be used to:

Explore Conformational Landscapes: The cyclohexyl ring can exist in different chair and boat conformations, and the orientation of the benzoate group can vary. MD simulations can explore the relative energies of these different conformers and the barriers to their interconversion.

Analyze Solvent Interactions: The behavior of this compound in different solvents can be simulated to understand solvation effects. This is crucial for predicting its solubility and reactivity in various reaction media.

Study Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other. MD simulations can reveal information about these interactions, which can be important for understanding its physical properties, such as melting point and boiling point.

Structure-Reactivity Relationship (SAR) Modeling

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its reactivity or biological activity. researchgate.net For this compound, SAR modeling could be employed to predict how modifications to its structure would affect its chemical properties.

For instance, a hypothetical SAR study could investigate the influence of substituents on the aromatic ring of the benzoate moiety or on the cyclohexyl ring. By systematically varying these substituents and calculating relevant molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a mathematical model could be developed to predict a specific reactivity endpoint, such as the rate of hydrolysis of the ester bond. Such models are valuable for designing new molecules with desired properties without the need for extensive experimental synthesis and testing.

Table 3: Hypothetical SAR Data for Substituted 4-Hydroxycyclohexyl benzoates

| Substituent on Benzoate Ring | Hammett Constant (σ) | Predicted Relative Hydrolysis Rate |

| -NO2 (para) | +0.78 | 5.2 |

| -Cl (para) | +0.23 | 1.8 |

| -H | 0 | 1.0 |

| -CH3 (para) | -0.17 | 0.6 |

| -OCH3 (para) | -0.27 | 0.4 |

Note: This table illustrates a hypothetical linear free-energy relationship, a common approach in SAR studies.

Reaction Optimization Methodologies

Computational studies can also play a significant role in optimizing the synthesis of this compound. By providing a deeper understanding of the reaction, these methods can guide the selection of optimal reaction conditions.

Design of Experiments (DoE) is a statistical approach used to systematically plan and analyze experiments to efficiently determine the optimal conditions for a process. acs.org In the synthesis of this compound, DoE can be used to investigate the effects of various factors on the reaction yield and purity.

A typical DoE for the esterification reaction might include the following factors:

Temperature: The reaction rate is highly dependent on temperature.

Catalyst Concentration: The amount of acid or base catalyst can significantly influence the reaction rate.

Reactant Molar Ratio: The ratio of 4-hydroxycyclohexanol to the benzoylating agent can affect the equilibrium position and yield.

Reaction Time: The duration of the reaction is a critical parameter to maximize product formation while minimizing side reactions.

By performing a series of experiments where these factors are varied simultaneously in a structured manner (e.g., using a factorial or central composite design), a mathematical model can be generated that describes the relationship between the factors and the response (e.g., yield). This model can then be used to identify the optimal set of conditions to maximize the yield of this compound.

Table 4: Example of a 2³ Factorial Design for Reaction Optimization

| Experiment | Temperature (°C) | Catalyst Conc. (mol%) | Molar Ratio |

| 1 | 80 | 1 | 1:1 |

| 2 | 120 | 1 | 1:1 |

| 3 | 80 | 5 | 1:1 |

| 4 | 120 | 5 | 1:1 |

| 5 | 80 | 1 | 1:1.5 |

| 6 | 120 | 1 | 1:1.5 |

| 7 | 80 | 5 | 1:1.5 |

| 8 | 120 | 5 | 1:1.5 |

Note: This table represents a simplified experimental design. A full DoE would also include center points and potentially axial points for a more detailed response surface model.

Algorithmic Optimization Approaches (e.g., Chemical Reaction Optimization)

Algorithmic optimization approaches, such as Chemical Reaction Optimization (CRO), represent a paradigm shift in synthetic chemistry. These methods employ sophisticated algorithms to navigate the complex, multi-dimensional parameter space of a chemical reaction to identify optimal conditions. While specific, in-depth studies applying these advanced algorithmic optimizations directly to the synthesis of this compound are not extensively detailed in publicly available literature, the principles and methodologies are broadly applicable and provide a framework for future research.

The core of these optimization strategies lies in their ability to learn from experimental data and iteratively suggest new, improved reaction conditions. chimia.chresearchgate.net This is a departure from traditional one-factor-at-a-time (OFAT) methods, which can be inefficient and may fail to identify the true optimal conditions due to the complex interplay of various reaction parameters. whiterose.ac.uk

One of the most promising techniques in this domain is Bayesian optimization. chimia.chresearchgate.net This method builds a probabilistic model of the reaction landscape and uses it to guide the selection of subsequent experiments, balancing exploration of the parameter space with exploitation of known high-yielding conditions. chimia.chresearchgate.netchemrxiv.org The application of Bayesian optimization has been shown to significantly accelerate the optimization process for various organic reactions, achieving higher yields with fewer experiments. rsc.orgrsc.org

The general workflow for applying such an algorithmic approach to the synthesis of this compound would involve several key steps:

Defining the Parameter Space: This includes identifying all relevant reaction variables such as temperature, reaction time, catalyst loading, and reactant concentrations.

Initial Data Collection: A small set of initial experiments is performed to provide the algorithm with a starting point.

Algorithmic Iteration: The optimization algorithm analyzes the initial data and suggests the next set of experimental conditions that are most likely to result in an improved outcome.

Experimental Validation: The suggested conditions are then tested in the laboratory.

Model Update: The results from the new experiments are fed back into the algorithm, which updates its model of the reaction landscape.

This iterative process continues until a satisfactory optimum is reached or the experimental budget is exhausted. This data-driven approach allows for a more systematic and efficient exploration of the reaction conditions. semanticscholar.org

Table 1: Key Algorithmic Optimization Terminology

| Term | Description |

|---|---|

| Chemical Reaction Optimization (CRO) | A class of optimization algorithms inspired by the process of chemical reactions, used to find the optimal conditions for a given reaction. |

| Bayesian Optimization | A sequential design strategy for global optimization of black-box functions that does not assume any functional form. It is particularly useful for optimizing expensive-to-evaluate functions. chimia.chresearchgate.net |

| Parameter Space | The set of all possible combinations of reaction variables that can be adjusted. |

| One-Factor-at-a-Time (OFAT) | A traditional experimental method where one factor is varied at a time while all others are kept constant. whiterose.ac.uk |

| Design of Experiments (DoE) | A statistical approach to plan, conduct, analyze, and interpret controlled tests to evaluate the factors that control the value of a parameter or group of parameters. whiterose.ac.uk |

Future research will likely focus on the direct application and refinement of these algorithmic optimization techniques for the synthesis of this compound. The integration of automated robotic platforms with these intelligent algorithms promises to further accelerate the discovery and optimization of novel synthetic routes. beilstein-journals.org

Catalytic Applications in Organic Synthesis

Transition Metal Catalysis for Selective Transformations

In the field of transition metal catalysis, 4-Hydroxycyclohexyl benzoate (B1203000) could potentially serve as a substrate or a ligand. Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high selectivity. scirp.org

As a substrate, the hydroxyl group of 4-Hydroxycyclohexyl benzoate could direct transition metal catalysts to functionalize adjacent C-H bonds. This approach, known as directing group-assisted C-H functionalization, has become a significant strategy for the efficient construction of complex molecules. rsc.orgnih.gov For instance, a palladium catalyst could potentially be directed by the hydroxyl group to activate a specific C-H bond on the cyclohexane (B81311) ring, allowing for subsequent arylation, alkylation, or other cross-coupling reactions.

The benzoate moiety, while generally less reactive as a directing group, could participate in reactions such as C-O bond activation and subsequent cross-coupling, although this is a more challenging transformation. rutgers.edu Furthermore, the entire molecule could act as a ligand for transition metals, with the hydroxyl group and the ester carbonyl oxygen coordinating to a metal center. Such coordination could influence the metal's catalytic activity and selectivity in various reactions. rsc.org

Table 1: Potential Transition Metal-Catalyzed Transformations of this compound

| Transformation Type | Potential Reaction | Catalyst Example |

| C-H Functionalization | Directed C-H arylation of the cyclohexane ring | Palladium(II) acetate (B1210297) |

| Cross-Coupling | O-acylation of the hydroxyl group | Rhodium complex |

| Ligand Application | Asymmetric transfer hydrogenation of ketones | Ruthenium-(this compound) complex |

Organocatalysis in Stereoselective Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a metal-free alternative for asymmetric synthesis. semanticscholar.org The functional groups of this compound present opportunities for its involvement in organocatalytic reactions, primarily as a substrate.

The secondary alcohol of this compound makes it a potential candidate for kinetic resolution, a technique to separate enantiomers of a chiral alcohol. Chiral organocatalysts, such as N-heterocyclic carbenes (NHCs) or chiral amines, could be employed to selectively acylate one enantiomer of racemic this compound, leaving the other enantiomer unreacted and thus allowing for their separation.

Furthermore, the hydroxyl group could be oxidized to the corresponding ketone, 4-oxocyclohexyl benzoate, which would then be a prochiral substrate for a variety of stereoselective organocatalytic reactions. For example, a chiral secondary amine catalyst could be used for the enantioselective alpha-functionalization of the ketone. mdpi.com The subsequent reduction of the ketone could then yield stereoisomers of the original this compound.

Table 2: Potential Organocatalytic Reactions Involving this compound Derivatives

| Reaction Type | Substrate | Organocatalyst Type | Product Type |

| Kinetic Resolution | (rac)-4-Hydroxycyclohexyl benzoate | Chiral Acyl-Transfer Catalyst | Enantioenriched this compound and its acylated derivative |

| Aldol Reaction | 4-Oxocyclohexyl benzoate | Proline derivative | β-Hydroxy ketone |

| Michael Addition | 4-Oxocyclohexyl benzoate | Chiral amine | 1,5-Dicarbonyl compound |

Biocatalysis for Chemo- and Regioselective Conversions

Biocatalysis utilizes enzymes to perform chemical transformations, often with high chemo-, regio-, and stereoselectivity under mild reaction conditions. astrazeneca.comyoutube.com this compound, with its ester and alcohol functionalities, is a prime candidate for enzymatic transformations.

Lipases and esterases are enzymes that catalyze the hydrolysis of esters and, under non-aqueous conditions, can catalyze their formation. acsgcipr.orgsemanticscholar.org These enzymes could be used for the chemo- and regioselective hydrolysis of the benzoate ester in the presence of other functional groups. Conversely, lipases are known to catalyze the esterification of alcohols. nih.gov Therefore, a lipase (B570770) could be used to synthesize this compound from benzoic acid and 1,4-cyclohexanediol (B33098) with high selectivity. For instance, immobilized lipase B from Candida antarctica (Novozym 435) is a versatile catalyst for such reactions. nih.govnih.gov

Furthermore, oxidoreductases could be employed for the selective oxidation of the hydroxyl group to a ketone or the reduction of the corresponding ketone to a specific stereoisomer of this compound. The enzymatic dihydroxylation of benzoate esters has also been reported, suggesting that the aromatic ring of this compound could be a substrate for certain dioxygenase enzymes. researchgate.net

Table 3: Potential Biocatalytic Conversions of this compound

| Enzyme Class | Transformation | Potential Outcome |

| Lipase/Esterase | Hydrolysis | Selective cleavage of the ester bond to yield 1,4-cyclohexanediol and benzoic acid. semanticscholar.orgnih.gov |

| Lipase | Esterification | Synthesis from 1,4-cyclohexanediol and benzoic acid. nih.govcore.ac.uk |

| Oxidoreductase | Oxidation | Conversion of the hydroxyl group to a ketone. |

| Oxidoreductase | Reduction | Stereoselective reduction of 4-oxocyclohexyl benzoate to a single enantiomer of this compound. |

| Dioxygenase | Dihydroxylation | Addition of two hydroxyl groups to the benzene (B151609) ring. researchgate.net |

Biochemical Interactions and Enzymatic Studies

Substrate Specificity in Enzyme-Catalyzed Biotransformations of Benzoate (B1203000) Derivatives

The enzymatic biotransformation of 4-hydroxycyclohexyl benzoate is anticipated to be initiated by the cleavage of its ester linkage, a reaction commonly catalyzed by hydrolases, particularly lipases and esterases. The substrate specificity of these enzymes is a critical determinant of the reaction's feasibility and efficiency.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a well-studied class of enzymes known for their ability to catalyze the hydrolysis of ester bonds. nih.gov Their specificity is governed by several factors, including the molecular properties of the enzyme, the structure of the substrate, and the conditions affecting enzyme-substrate binding. acs.org For benzoate esters, the electronic properties and steric hindrance of the substituents on both the acyl and the alcohol moieties play a significant role in determining the rate of hydrolysis. mdpi.com

The presence of a hydroxyl group on the cyclohexyl ring of this compound is a key structural feature influencing its interaction with lipases. Studies on hydroxylated fatty acids have shown that lipases can act as hydrolases for such compounds. iupac.org The hydroxyl group can participate in hydrogen bonding interactions within the enzyme's active site, potentially affecting substrate positioning and the rate of catalysis. acs.org The regioselectivity of lipases is also a crucial factor. For instance, porcine pancreatic lipase (B570770) (PPL) and Candida cylindracea lipase (CCL) have demonstrated the ability to selectively acylate primary hydroxyl groups in polyols. researchgate.net In the context of this compound, the cis and trans isomers of the 4-hydroxycyclohexyl moiety would present different spatial arrangements of the hydroxyl group, which could lead to stereospecificity in enzymatic hydrolysis.

The specificity of lipases can be categorized based on their preference for different substrates (e.g., triglycerides vs. diglycerides), positional specificity (primary vs. secondary esters), and fatty acid specificity. acs.org While this compound is not a traditional lipid substrate, the broad substrate scope of many lipases suggests they are likely candidates for its hydrolysis.

Another class of enzymes relevant to the biotransformation of the benzoate moiety are benzoate-CoA ligases and subsequent oxygenases involved in aromatic compound degradation pathways. rug.nlcore.ac.uk In such pathways, benzoate is first activated to benzoyl-CoA, which then undergoes oxidative degradation. rug.nl However, the initial hydrolysis of the ester bond to release benzoic acid and 4-hydroxycyclohexanol is a more probable primary step in the metabolism of this compound by ubiquitous esterases.

Molecular Interactions with Enzyme Active Sites